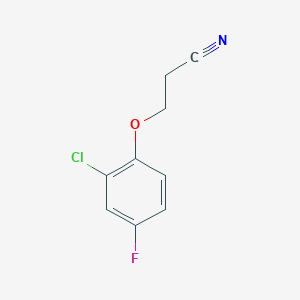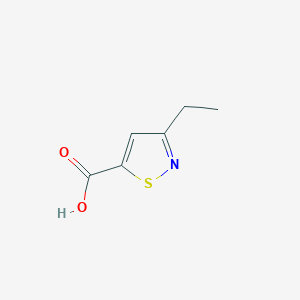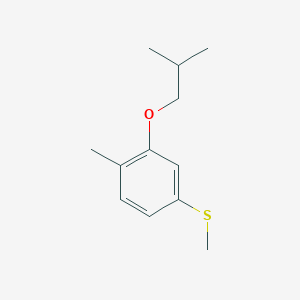
methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a benzhydryl group attached to a sulfur atom, which is further connected to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzhydryl chloride, L-cysteine, and methyl acrylate.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C) and may require solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzhydryl group, yielding simpler amino acid derivatives.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler amino acid derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Peptides: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can be used as a building block in the synthesis of peptides and peptidomimetics.
Chiral Catalysts: The compound can serve as a ligand in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: The compound can be used to modify proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development:
Prodrug Design: The compound can be modified to create prodrugs that release active drugs under specific physiological conditions.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the sulfur atom can participate in redox reactions or form disulfide bonds. The compound may also act as a competitive inhibitor by mimicking the natural substrate of the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-3-mercaptopropanoate: Similar structure but lacks the benzhydryl group.
Methyl (2S)-2-amino-3-(4-methylbenzhydrylsulfanyl)propanoate: Contains a methyl-substituted benzhydryl group.
Methyl (2S)-2-amino-3-(4-chlorobenzhydrylsulfanyl)propanoate: Contains a chloro-substituted benzhydryl group.
Uniqueness
Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is unique due to the presence of the benzhydryl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and provide unique properties compared to other similar compounds.
Propriétés
Numéro CAS |
1624272-57-6 |
|---|---|
Formule moléculaire |
C17H19NO2S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(19)15(18)12-21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12,18H2,1H3/t15-/m1/s1 |
Clé InChI |
DNLBQBYLDNFKGK-OAHLLOKOSA-N |
SMILES isomérique |
COC(=O)[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)







![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)


